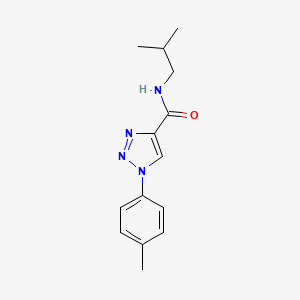

1-(4-methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

1-(4-Methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a carboxamide moiety bearing a 2-methylpropyl (isobutyl) chain. This scaffold is structurally analogous to bioactive triazole derivatives reported in anticancer, antimicrobial, and central nervous system (CNS) drug discovery .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-10(2)8-15-14(19)13-9-18(17-16-13)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSOCMWECHXSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(4-Methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural similarities with other 1-aryl-1H-1,2,3-triazole-4-carboxamides, which differ in substituents on the aryl (R1) and amide (R2) groups. These variations critically impact physicochemical properties, target selectivity, and pharmacological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Triazole-4-carboxamides

Key Observations

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF3) substituents on the aryl ring (R1) enhance target binding via hydrophobic and dipole interactions. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-... exhibited potent antitumor activity (GP = 68.09% against NCI-H522 cells) .

- Electron-Donating Groups (EDGs): Methoxy (OCH3) or methyl (CH3) groups on R1 improve solubility but may reduce binding affinity. The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk .

Amide Chain Modifications Branched Alkyl Chains (e.g., Isobutyl): The 2-methylpropyl group in the target compound likely enhances metabolic stability compared to linear alkyl chains .

Clinical Relevance

- Rufinamide, a structurally simplified analog (R1 = 2-fluorobenzyl, R2 = H), is an FDA-approved anticonvulsant. Its efficacy underscores the pharmacophoric importance of the triazole-carboxamide core .

Actividad Biológica

1-(4-methylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a triazole ring which is crucial for its biological activity. The compound's characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Weight | 306.39 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 60.5 Ų |

The biological activity of triazole derivatives often involves modulation of various biochemical pathways. For instance, triazoles can inhibit enzymes involved in inflammation and microbial resistance. The specific mechanisms for this compound are still under investigation but may include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce levels of TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory potential of triazole derivatives. In one study, compounds similar to this compound were tested for their ability to inhibit cytokine release in PBMCs stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Results indicated that these compounds significantly reduced TNF-α production by up to 60% at optimal concentrations .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. In vitro studies have shown that such compounds possess activity against a range of pathogens. For example:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli.

The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiproliferative Activity

The antiproliferative effects of triazoles have been explored in cancer cell lines. Compounds derived from the triazole scaffold have shown cytotoxic effects against leukemia cells in MTT assays. For instance, some derivatives demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µg/mL .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Inflammation : A study involving LPS-stimulated PBMCs showed a marked decrease in TNF-α levels when treated with this compound, suggesting its potential use in treating inflammatory diseases.

- Case Study on Antimicrobial Resistance : Research indicated that this compound could be effective against antibiotic-resistant strains of bacteria, providing a new avenue for treatment options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.